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Compound of Interest

Compound Name: 2-Pentacosanone

Cat. No.: B3207937

Introduction

2-Pentacosanone is a long-chain aliphatic methyl ketone with the chemical formula C25H500.
Its structure consists of a 25-carbon chain with a carbonyl group at the second position. This
compound and similar long-chain ketones are of interest in various fields, including chemical
synthesis, natural product chemistry, and as intermediates in drug development. Accurate
structural elucidation is critical for ensuring compound identity and purity. Nuclear Magnetic
Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for
the unambiguous structural characterization of organic molecules by providing detailed
information about the carbon skeleton.

This application note provides a detailed protocol for the acquisition and interpretation of the
13C NMR spectrum of 2-Pentacosanone. It includes predicted 13C NMR spectral data, a
comprehensive experimental workflow, and a detailed protocol for sample preparation and data
acquisition.

Predicted 13C NMR Spectral Data of 2-
Pentacosanone

The 13C NMR spectrum of 2-Pentacosanone is predicted to show distinct signals for each
unique carbon atom in the molecule. The chemical shifts are influenced by the electronic
environment of each carbon. The carbonyl carbon (C-2) is significantly deshielded and appears
at a high chemical shift (downfield), which is characteristic of ketones.[1] The methyl carbon of
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the acetyl group (C-1) and the methylene carbon adjacent to the carbonyl group (C-3) also

have characteristic chemical shifts. The long alkyl chain produces a series of closely spaced

signals in the aliphatic region of the spectrum.

The predicted 13C NMR chemical shifts for 2-Pentacosanone in CDCI3 are summarized in the

table below. These values are calculated based on established models and are in good

agreement with typical chemical shifts for long-chain ketones.

Carbon Atom

Predicted Chemical Shift (ppm)

C-1 29.8
C-2 (C=0) 209.3
C-3 43.8
C-4 24.0
C-5 29.4
C-6 29.6
C-7to C-22 ~29.7
C-23 31.9
C-24 22.7
C-25 14.1

Experimental Protocol

This section details the methodology for acquiring a high-quality 13C NMR spectrum of 2-

Pentacosanone.

1. Sample Preparation

o Materials:

o 2-Pentacosanone (20-50 mg)
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[e]

Deuterated chloroform (CDCI3, 99.8% D)

5 mm NMR tubes

o

[¢]

Pasteur pipette

Vortex mixer

[¢]

Procedure:

[e]

Accurately weigh 20-50 mg of 2-Pentacosanone into a clean, dry vial.

[e]

Add approximately 0.6-0.7 mL of CDCI3 to the vial.

o

Gently vortex the mixture until the solid is completely dissolved.

[¢]

Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the
solution into a 5 mm NMR tube.

[¢]

Cap the NMR tube securely.
. NMR Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Software: Standard spectrometer control and data processing software.
Parameters for 13C NMR:
o Pulse Program:zgpg30 (or a similar proton-decoupled pulse sequence)

Solvent: CDCI3

[e]

o

Temperature: 298 K

[¢]

Spectral Width: 0 to 220 ppm

[e]

Acquisition Time: ~1-2 seconds
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o Relaxation Delay (d1): 2 seconds
o Number of Scans: 1024 (or more, to achieve adequate signal-to-noise ratio)
o Proton Decoupling: Broadband proton decoupling during acquisition.
3. Data Processing and Analysis
e Apply a Fourier transform to the acquired Free Induction Decay (FID).
* Phase correct the spectrum to obtain a flat baseline and positive, symmetrical peaks.
o Calibrate the chemical shift axis using the residual solvent peak of CDCI3 (& = 77.16 ppm).

 Integrate the signals (note: integration in 13C NMR is not always quantitative under standard
conditions).

o Assign the peaks to the corresponding carbon atoms in the 2-Pentacosanone molecule
based on the predicted chemical shifts and general knowledge of 13C NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of 2-
Pentacosanone.

Sample Preparation Data Acquisition Data Processing & Analysis Reporting

Click to download full resolution via product page

Caption: Workflow for 13C NMR analysis of 2-Pentacosanone.

Conclusion
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This application note provides a comprehensive guide to the 13C NMR spectral analysis of 2-
Pentacosanone. The provided predicted spectral data serves as a reliable reference for
structural confirmation. By following the detailed experimental protocol, researchers can obtain
high-quality 13C NMR spectra, enabling accurate and efficient structural verification of 2-
Pentacosanone, which is crucial for quality control and research and development in the
chemical and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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